(4-Hydroxyphenyl)methyl 3-oxobutanoate
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Overview
Description
(4-Hydroxyphenyl)methyl 3-oxobutanoate is an organic compound with a molecular structure that includes a hydroxyphenyl group attached to a methyl 3-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyphenyl)methyl 3-oxobutanoate typically involves the esterification of 4-hydroxybenzyl alcohol with 3-oxobutanoic acid. The reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (4-Hydroxyphenyl)methyl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the 3-oxobutanoate moiety can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of (4-hydroxyphenyl)methyl 3-hydroxybutanoate.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(4-Hydroxyphenyl)methyl 3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (4-Hydroxyphenyl)methyl 3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the 3-oxobutanoate moiety can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
(4-Hydroxyphenyl)methyl acetate: Similar structure but with an acetate group instead of the 3-oxobutanoate moiety.
(4-Hydroxyphenyl)methyl propanoate: Similar structure but with a propanoate group.
Uniqueness: (4-Hydroxyphenyl)methyl 3-oxobutanoate is unique due to the presence of both a hydroxyphenyl group and a 3-oxobutanoate moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs. This dual functionality enhances its versatility in various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
919779-76-3 |
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Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(4-hydroxyphenyl)methyl 3-oxobutanoate |
InChI |
InChI=1S/C11H12O4/c1-8(12)6-11(14)15-7-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3 |
InChI Key |
GXHHLAFHJDPBDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCC1=CC=C(C=C1)O |
Origin of Product |
United States |
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